![molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2](/img/structure/B13420465.png)
1H-Thieno[3,4-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Thieno[3,4-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Thieno[3,4-b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride can yield N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for efficient conversion of primary diols and amines to pyrroles with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Thieno[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products: The major products formed from these reactions include N-substituted pyrroles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Thieno[3,4-b]pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Thieno[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,2-b]pyrrole: Used in the development of high-performance polymer solar cells.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Utilized in photovoltaic polymers for better efficiency.
Uniqueness: 1H-Thieno[3,4-b]pyrrole stands out due to its unique structural properties that allow for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63156-09-2 |
|---|---|
Formule moléculaire |
C6H5NS |
Poids moléculaire |
123.18 g/mol |
Nom IUPAC |
1H-thieno[3,4-b]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H |
Clé InChI |
WZNWNABITQVHPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CSC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


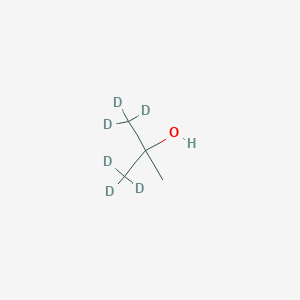
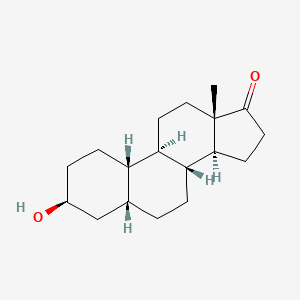
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
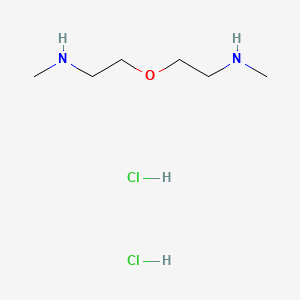
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
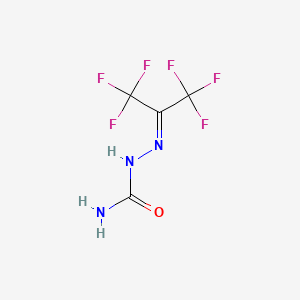
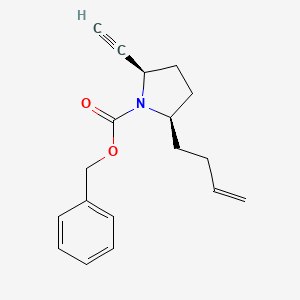

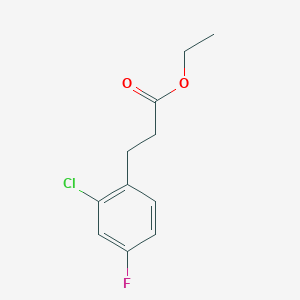
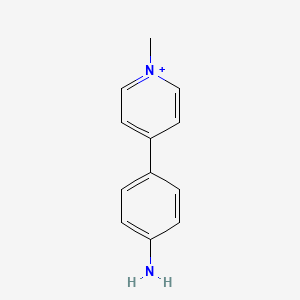
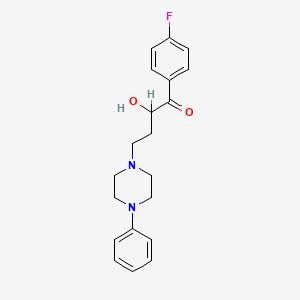
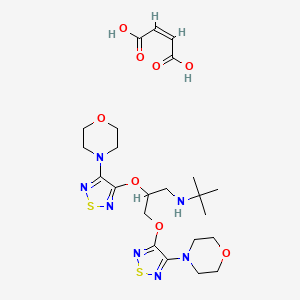
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
